2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylbutyl)acetamide
Overview
Description
2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylbutyl)acetamide is a useful research compound. Its molecular formula is C18H23N3O3 and its molecular weight is 329.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methylbutyl)acetamide is 329.17394160 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharma Market Reflections by Patents
A study by Habernickel (2002) discusses the broad spectrum of activities for pyridazino(4,5-b)indole-1-acetamide compounds, highlighting their potential in cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic applications. This indicates a significant interest in acetamide derivatives for various therapeutic areas, reflecting the versatility of this chemical structure in drug development (Habernickel, 2002).
Antinociceptive Activity
Dogruer et al. (2000) synthesized derivatives of 3(2H)‐Pyridazinone, structurally related to the compound , and tested them for antinociceptive activity. Their findings highlight the potential of these derivatives as more potent than aspirin in certain models, suggesting an avenue for the development of new pain management therapies (Dogruer, Şahin, Ünlü, & Ito, 2000).
Comparative Metabolism of Chloroacetamide Herbicides
Coleman et al. (2000) explored the metabolism of chloroacetamide herbicides, shedding light on the metabolic pathways and potential toxicological implications of related acetamide compounds in human and rat liver microsomes. This research is crucial for understanding the biotransformation and potential risks associated with similar compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Synthesis and Crystal Structure Analysis
A study focused on the synthesis and crystal structure of p-methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside provides insights into the molecular configurations and interactions within similar chemical entities. Such structural analyses are fundamental for the design and development of new compounds with desired properties (Peikow, 2006).
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-methylbutyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-13(2)10-11-19-17(22)12-21-18(23)9-8-16(20-21)14-4-6-15(24-3)7-5-14/h4-9,13H,10-12H2,1-3H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQNKRZJANSEPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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